molecular formula C15H19ClO5 B1208534 Chlorochrymorin CAS No. 52525-23-2

Chlorochrymorin

Cat. No. B1208534
CAS RN: 52525-23-2
M. Wt: 314.76 g/mol
InChI Key: VTKBHHKUNBJMHE-HWXSHQRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorochrymorin is a member of oxanes.

Scientific Research Applications

Chlorophyll Fluorescence and Photosynthesis Research

Chlorochrymorin, being closely related to chlorophyll, has significant implications in the field of photosynthesis research. Chlorophyll fluorescence analysis is a powerful technique for studying plant physiology and ecophysiology, providing insights into the functioning of photosynthesis at both leaf and subcellular levels (Maxwell & Johnson, 2000). This technique has been instrumental in understanding the mechanisms of photosynthetic acclimation and its optical signals, crucial for linking chlorophyll fluorescence to photosynthesis for remote sensing applications (Porcar‐Castell et al., 2014).

Crop Production and Stress Physiology

Chlorochrymorin's role in chlorophyll fluorescence is also utilized in improving crop production strategies. This involves monitoring the photosynthetic performance of plants non-invasively and screening for plant tolerance to environmental stresses. Such applications can lead to advancements in glasshouse production and post-harvest handling of crops (Baker & Rosenqvist, 2004). Chlorophyll fluorescence is particularly useful in assessing plant responses to environmental stress, with applications in eco-physiological studies of cereal crops under various stress conditions (Sayed, 2003).

Forestry Applications

In forestry, chlorophyll fluorescence, and by extension chlorochrymorin, have practical utility. This involves studying various stress effects, seasonal effects, and comparative physiology of sun/shade leaves in trees. The rapid, reliable, non-destructive, and quantitative nature of chlorophyll fluorescence assessments makes them ideal for applied research in forestry (Mohammed, Binder, & Gillies, 1995).

Horticultural Research

Chlorophyll fluorescence imaging (CFI), related to chlorochrymorin's role in chlorophyll, is applied in horticultural research. It is used for diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI is effective in early stress detection, helping in the screening of genotypes for tolerance to various stresses (Gorbe & Calatayud, 2012).

properties

CAS RN

52525-23-2

Product Name

Chlorochrymorin

Molecular Formula

C15H19ClO5

Molecular Weight

314.76 g/mol

IUPAC Name

(1S,2S,4S,8S,9S,10R,11R,12S)-11-chloro-10-hydroxy-2-[(1S)-1-hydroxyethyl]-10-methyl-5-methylidene-7,13-dioxatetracyclo[7.4.0.01,12.04,8]tridecan-6-one

InChI

InChI=1S/C15H19ClO5/c1-5-7-4-8(6(2)17)15-10(9(7)20-13(5)18)14(3,19)11(16)12(15)21-15/h6-12,17,19H,1,4H2,2-3H3/t6-,7-,8-,9-,10-,11+,12+,14+,15-/m0/s1

InChI Key

VTKBHHKUNBJMHE-HWXSHQRMSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C[C@@H]2[C@@H]([C@@H]3[C@]14[C@H](O4)[C@H]([C@]3(C)O)Cl)OC(=O)C2=C)O

SMILES

CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O

Canonical SMILES

CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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